2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
Synthetic Approaches and Structural Characterization
The synthesis of related pyrazole derivatives, such as pyrazolopyridines and pyrazolopyrimidines, involves multi-step reactions including cyclization and condensation processes. These compounds have been structurally characterized using techniques like X-ray crystallography, showcasing their potential for further derivatization and exploration in various scientific applications (Liu et al., 2017).
Biological Activity Studies
Antimicrobial and Anticancer Potential
Some pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities. For instance, novel pyrazole compounds have shown higher anticancer activity compared to reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez et al., 2016). Additionally, the synthesis of compounds with pyrazoline and pyridine moieties has been explored, with some compounds exhibiting promising anticancer and antimicrobial properties, suggesting their utility in combating various diseases (Katariya et al., 2021).
Molecular Docking and Computational Studies
Computational Insights into Biological Interactions
Molecular docking studies have been employed to predict the interaction of pyrazole derivatives with biological targets. Such computational analyses help in understanding the binding affinities and mechanism of action of these compounds, paving the way for their optimization as bioactive molecules (Flefel et al., 2018).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-11-23-18(14(2)20(13)28-3)12-25-8-9-26-19(21(25)27)10-17(24-26)15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZFHKCALQSOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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